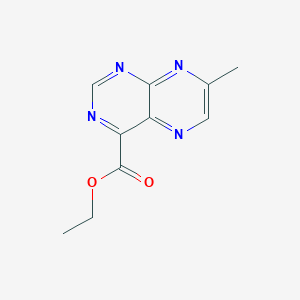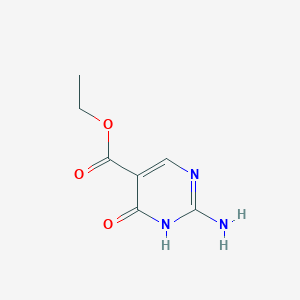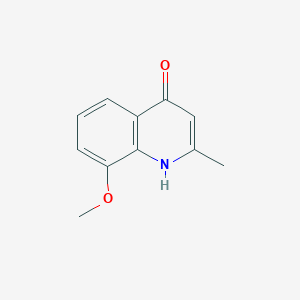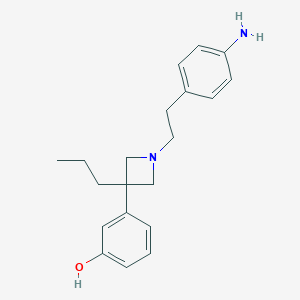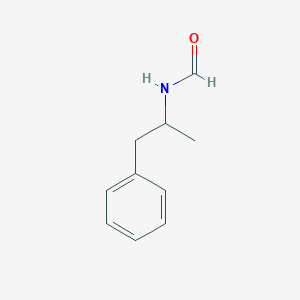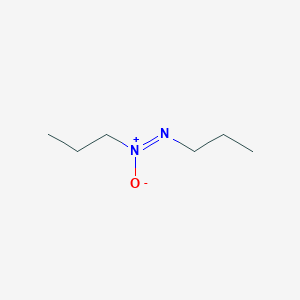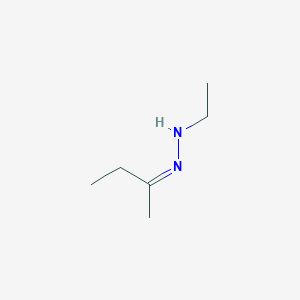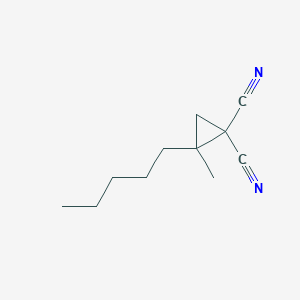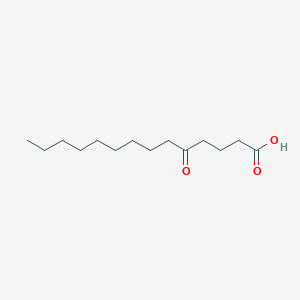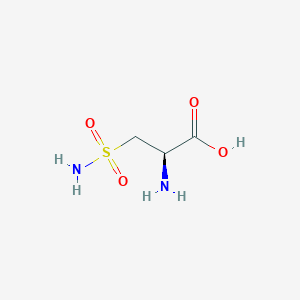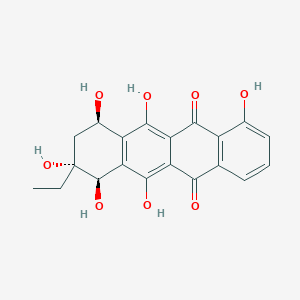
(7R,9R,10R)-9-ethyl-4,6,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Rhodomycinone is a member of the anthracycline family of antibiotics, which are secondary metabolites produced by Streptomyces species. These compounds are known for their intense colors, ranging from yellow and red to purple and blue. Alpha-Rhodomycinone is particularly notable for its antibacterial and antitumor activities .
准备方法
Alpha-Rhodomycinone can be synthesized through various methods. One common approach involves the isolation of the compound from Streptomyces purpurascens. The process includes growing the isolate in a liquid medium, followed by extraction using ethyl acetate. The crude antibiotic complex is then purified using preparative Thin Layer Chromatography (TLC). Acid hydrolysis of each fraction and subsequent TLC leads to the identification of aglycones and sugars, confirming the presence of (7R,9R,10R)-9-ethyl-4,6,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione .
化学反应分析
Alpha-Rhodomycinone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include various acids and bases, as well as oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce hydroquinone derivatives .
科学研究应用
Alpha-Rhodomycinone has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the biosynthesis of anthracyclines. In biology, it serves as a tool for investigating the mechanisms of antibiotic resistance. In medicine, (7R,9R,10R)-9-ethyl-4,6,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione is studied for its potential use in cancer therapy due to its antitumor properties. Industrially, it is used in the production of various antibiotics and other bioactive compounds .
作用机制
The mechanism of action of (7R,9R,10R)-9-ethyl-4,6,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione involves the intercalation of the compound into DNA, disrupting the replication and transcription processes. This leads to the inhibition of cell proliferation and ultimately cell death. The molecular targets of this compound include topoisomerase II, an enzyme crucial for DNA replication. By inhibiting this enzyme, this compound effectively halts the growth of cancer cells .
相似化合物的比较
Alpha-Rhodomycinone is similar to other anthracyclines such as daunorubicin, doxorubicin, and idarubicin. it is unique in its specific aglycone structure and the types of sugar residues attached. This structural uniqueness contributes to its distinct biological activities and therapeutic potential. Similar compounds include beta-Rhodomycinone, gamma-Rhodomycinone, and epsilon-Rhodomycinone .
属性
CAS 编号 |
17514-43-1 |
|---|---|
分子式 |
C20H18O8 |
分子量 |
386.4 g/mol |
IUPAC 名称 |
(7R,9R,10R)-9-ethyl-4,6,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O8/c1-2-20(28)6-9(22)11-14(19(20)27)18(26)12-13(17(11)25)16(24)10-7(15(12)23)4-3-5-8(10)21/h3-5,9,19,21-22,25-28H,2,6H2,1H3/t9-,19-,20-/m1/s1 |
InChI 键 |
XGUMQVUWZOLAQN-XFBPFBCZSA-N |
SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O |
手性 SMILES |
CC[C@]1(C[C@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O |
规范 SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



